molecular formula C15H16O3 B454981 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde CAS No. 438220-68-9

5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde

Cat. No.: B454981
CAS No.: 438220-68-9
M. Wt: 244.28g/mol
InChI Key: FUTHEWGJXKGRKV-UHFFFAOYSA-N
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Description

5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde: is an organic compound with a complex structure that includes a furan ring, an aldehyde group, and a phenoxy group substituted with an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde typically involves the reaction of 4-isopropylphenol with furan-2-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, catalysts may be employed to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The phenoxy group can participate in various substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products

    Oxidation: 5-(4-Isopropyl-phenoxymethyl)-furan-2-carboxylic acid.

    Reduction: 5-(4-Isopropyl-phenoxymethyl)-furan-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde: has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways due to its unique structure.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism by which 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The furan ring and aldehyde group are key functional groups that contribute to its reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(4-Isopropyl-phenoxymethyl)-furan-2-carboxylic acid: This compound is similar in structure but has a carboxylic acid group instead of an aldehyde group.

    5-(4-Isopropyl-phenoxymethyl)-furan-2-methanol: This compound has a hydroxyl group instead of an aldehyde group.

Uniqueness

  • The presence of the aldehyde group in 5-(4-Isopropyl-phenoxymethyl)-furan-2-carbaldehyde makes it more reactive compared to its carboxylic acid and alcohol counterparts.
  • This reactivity allows it to participate in a wider range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

5-[(4-propan-2-ylphenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O3/c1-11(2)12-3-5-13(6-4-12)17-10-15-8-7-14(9-16)18-15/h3-9,11H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTHEWGJXKGRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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